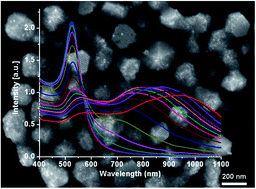π–π interactions mediated self-assembly of gold nanoparticles into single crystalline superlattices in solution†
RSC Advances Pub Date: 2015-10-12 DOI: 10.1039/C5RA17628J
Abstract
The first attempt of employing π–π interactions for the self-assembly of colloidal gold nanoparticles into 3D single crystalline superlattices in solution is presented. It is demonstrated that simple capping ligand exchange with aromatic thiols leads to self-assembly of gold nanoparticles into fcc packed superlattices with well-defined facets and long-range ordering. Stimuli that can break the π–π interactions lead to disassembly of gold nanoparticles, allowing the design of reversible assembly and reconfiguration. The crystallization of gold nanoparticles is shown to be kinetically controlled by the concentration of aromatic thiols in solution, enabling efficient tuning of the long- and short-range ordering in nanoparticle lattices, accompanied with corresponding changes of the effective optical properties.


Recommended Literature
- [1] Phase behaviour and applications of a binary liquid mixture of methanol and a thermotropic liquid crystal†
- [2] The role of metal ions and counterions in the switching behavior of a carboxylic acid functionalized spiropyran†
- [3] Interactions between 2,4-bis-pteridine-1,5-benzodiazepine and group 12 dihalides: synthesis, spectral and XRD structural studies and theoretical calculations†
- [4] Preparation and recyclable catalysis performance of functional macroporous polyHIPE immobilized with gold nanoparticles on its surface†
- [5] A flexible rechargeable aqueous zinc manganese-dioxide battery working at −20 °C†
- [6] Ultrafine PEG-capped gadolinia nanoparticles: cytotoxicity and potential biomedical applications for MRI and luminescent imaging
- [7] Mesoporous MgO·Al2O3 nanopowder-supported meso–macroporous nickel catalysts: a new path to high-performance biogas reforming for syngas
- [8] Chiral primary amine catalysed asymmetric conjugate addition of azoles to α-substituted vinyl ketones†
- [9] A simple and effective fluorescent probe based on rhodamine B for determining Pd2+ ions in aqueous solution†
- [10] Refractories and metal oxides, ceramics, slags and cements

Journal Name:RSC Advances
Research Products
-
CAS no.: 86-90-8
-
CAS no.: 458-52-6
-
CAS no.: 2396-83-0
-
3-(Trifluoromethyl)benzoic acid
CAS no.: 454-92-2
-
CAS no.: 2611-82-7
-
CAS no.: 2683-66-1
-
CAS no.: 86-59-9
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4









